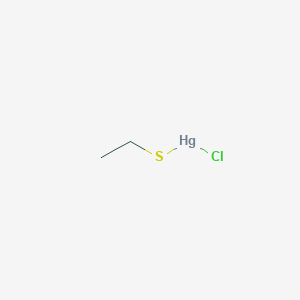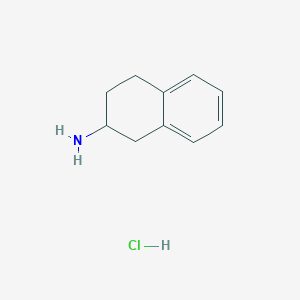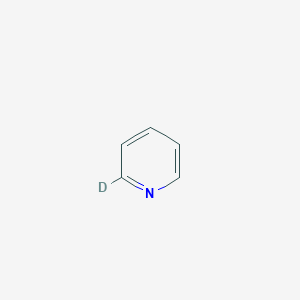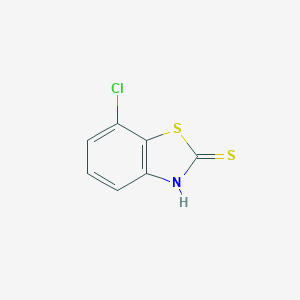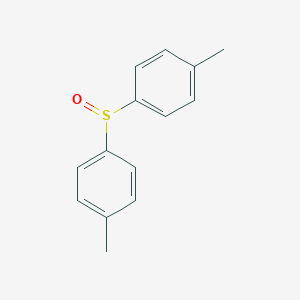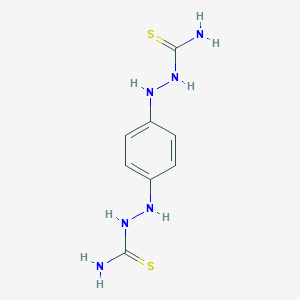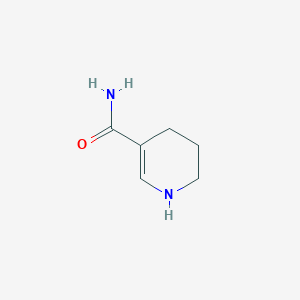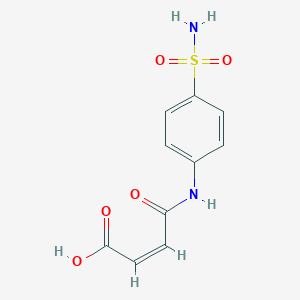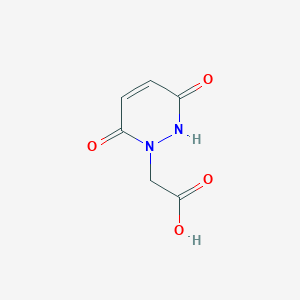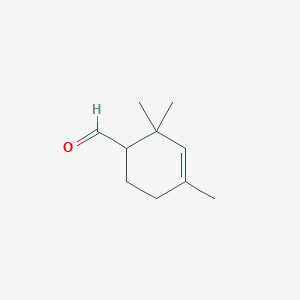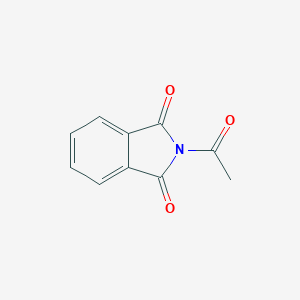
N-Acetylphthalimide
Vue d'ensemble
Description
N-Acetylphthalimide is a chemical compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of N-Acetylphthalimide consists of 10 carbon atoms, 7 hydrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis
N-Acetylphthalimide is a solid substance . It has a molecular weight of 189.17 .Applications De Recherche Scientifique
1. Hydrolytic Behavior of N-Acyl Phthalimides
- Summary of Application : The hydrolysis of N-acyl phthalimides, including N-Acetylphthalimide, has been studied to determine the effect of the N-acyl moiety on the hydrolytic rate and hydrolytic products . This is important because imides form a group of compounds which have found wide use in the pharmaceutical and chemical industries .
- Methods of Application : A series of N-acyl phthalimides was prepared and their hydrolysis was observed in the neutral to alkaline pH range at 25° .
- Results or Outcomes : It was found that N-acetyl-, N-propyl-, N-(ethoxycarbonyl)-, and N-(morpholino-carbonyl) phthalimides gave their corresponding N-acyl phthalamic acid as their major hydrolytic product .
2. Synthesis of Phthalimido-Thiazolidine Derivatives
- Summary of Application : A series of ten novel phthalimido-thiazolidine-2-4-dione derivatives were synthesized for the development of new drugs aimed at improving cancer treatment .
- Methods of Application : The compounds were synthesized by two different synthetic routes .
- Results or Outcomes : The synthesized FT-12 compound exhibited antiproliferative activity against Panc-1, Sk-mel-28, and PC-3 cells . FT-12 reduced the ability to form new clones, also caused irreversibility in cell cycle, inducing arrest in the S phase .
3. Emissive Materials in Organic Light-Emitting Diodes
- Summary of Application : 1,8-naphthalimide derivatives, which can be synthesized from N-Acetylphthalimide, have been studied as emissive materials in organic light-emitting diodes (OLEDs) . OLEDs have garnered significant research attention due to their application prospects in full-color flat panel displays and eco-friendly solid-state lighting .
- Methods of Application : The synthesis and usage of varyingly substituted 1,8-naphthalimide frameworks as luminescent host, dopant, hole-blocking and electron-transporting materials for OLEDs .
- Results or Outcomes : These materials can emit not only red, orange, green, and blue colors, but also function as white emitters, which can really have an impact on reducing energy consumption .
4. Chemical Biology
- Summary of Application : N-acyl imidazole derivatives, including N-Acetylphthalimide, have been used in a number of chemical biology researches, which include chemical synthesis of peptide/protein, chemical labeling of native proteins of interest (POIs), and structural analysis and functional manipulation of RNAs .
- Methods of Application : The application of N-acyl imidazole derivatives has launched to a number of chemical biology researches .
- Results or Outcomes : The methods that enable the chemical modification of endogenously existing POIs and RNAs in live cells may offer a variety of opportunities not only for fundamental scientific study but also for biotechnology and drug development .
5. Lipid Production in Microalgae
- Summary of Application : The ability of microalgae to accumulate lipids, including fatty acids that can be synthesized from N-Acetylphthalimide, is very promising from the point of view of practical application . The diversity of the composition of microalgae lipids makes it possible to study a wide range of their applications: biofuel production, food products, feed for farm animals and birds, for aquaculture, food additives, etc .
- Methods of Application : The study involves the cultivation of microalgae under specific conditions that stimulate the production of lipids .
- Results or Outcomes : The total variety of fatty acid profile of microalgae from different habitats is formed by 135 fatty acids . The fatty acid profile of microalgae is rich in omega-3 and omega-6 fatty acids .
6. Synthesis of New Phthalimide and Thiazolidine Derivatives
- Summary of Application : A series of new phthalimide and thiazolidine derivatives were synthesized . These compounds are being studied for their potential biological activities .
- Methods of Application : The compounds were synthesized through specific chemical reactions .
- Results or Outcomes : The synthesized compounds exhibited various biological activities .
Safety And Hazards
N-Acetylphthalimide is intended for research and development use only and is not for medicinal or household use . In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If it comes into contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse the mouth with water and do not induce vomiting .
Propriétés
IUPAC Name |
2-acetylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-6(12)11-9(13)7-4-2-3-5-8(7)10(11)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZUQGFQRYAKQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287828 | |
| Record name | N-Acetylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetylphthalimide | |
CAS RN |
1971-49-9 | |
| Record name | N-Acetylphthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Acetylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




